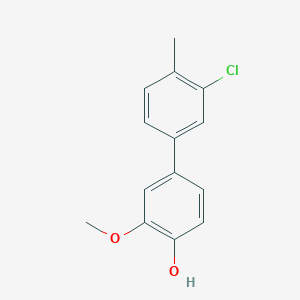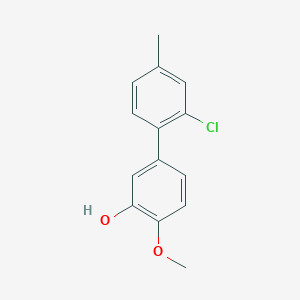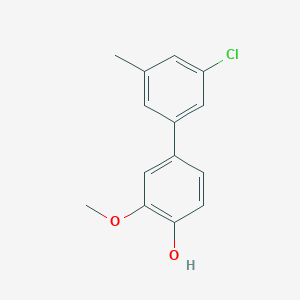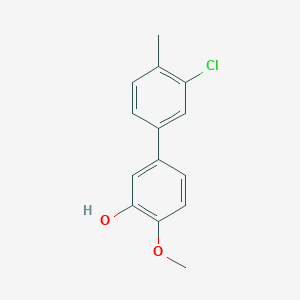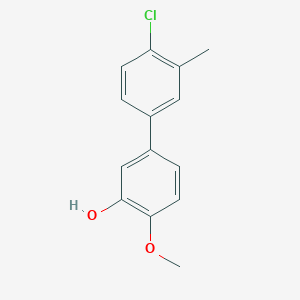
2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95%
Übersicht
Beschreibung
2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% (2M5TFPP) is an organic compound that has recently been gaining attention due to its potential applications in synthetic chemistry and scientific research. It is a white solid that is soluble in most organic solvents and has a melting point of approximately 94-96°C. This compound has been studied for its ability to act as a reagent in organic synthesis, as well as its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been found to be a useful reagent in organic synthesis, as it can be used to form carbon-carbon and carbon-nitrogen bonds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as indoles and quinolines. In addition, 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been found to be a useful reagent for the synthesis of biologically active compounds, such as inhibitors of protein kinases and phosphatases.
Wirkmechanismus
2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% has been found to act as a catalyst in organic synthesis reactions. It can act as a nucleophile, forming carbon-carbon and carbon-nitrogen bonds in the presence of electrophiles. It can also act as an electrophile, reacting with nucleophiles to form carbon-carbon and carbon-nitrogen bonds.
Biochemical and Physiological Effects
2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been found to be a useful reagent for the synthesis of biologically active compounds, such as inhibitors of protein kinases and phosphatases. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and is soluble in most organic solvents. It is also stable under a wide range of conditions, making it suitable for use in a variety of synthetic reactions. However, it is important to note that this compound is toxic and should be handled with appropriate safety precautions.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95%. It could be used as a reagent in the synthesis of more complex heterocyclic compounds, such as indoles and quinolines. It could also be used to synthesize more biologically active compounds, such as inhibitors of protein kinases and phosphatases. In addition, it could be used to study the effects of 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% on the activity of enzymes involved in drug metabolism. Finally, it could be used to study the anti-inflammatory and anti-cancer properties of this compound.
Synthesemethoden
2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 2-methoxy-5-chlorophenol with trifluoroacetic anhydride in the presence of triethylamine. This reaction yields 2-methoxy-5-(2,4,6-trifluorophenyl)phenyl trifluoroacetate. The second step involves the hydrolysis of the trifluoroacetate to yield 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95%. This compound can also be synthesized by the reaction of 2-methoxy-5-chlorophenol with trifluorobenzoyl chloride in the presence of triethylamine.
Eigenschaften
IUPAC Name |
2-methoxy-5-(2,4,6-trifluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c1-18-12-3-2-7(4-11(12)17)13-9(15)5-8(14)6-10(13)16/h2-6,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWZFUDUIISBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685624 | |
| Record name | 2',4',6'-Trifluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1261901-20-5 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′,4′,6′-trifluoro-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4',6'-Trifluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




